2-Amino-3-methyl-5-phenylpyridine 2-Amino-3-methyl-5-phenylpyridine
Brand Name: Vulcanchem
CAS No.: 114042-03-4
VCID: VC20840098
InChI: InChI=1S/C12H12N2/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14)
SMILES: CC1=CC(=CN=C1N)C2=CC=CC=C2
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol

2-Amino-3-methyl-5-phenylpyridine

CAS No.: 114042-03-4

Cat. No.: VC20840098

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-methyl-5-phenylpyridine - 114042-03-4

Specification

CAS No. 114042-03-4
Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
IUPAC Name 3-methyl-5-phenylpyridin-2-amine
Standard InChI InChI=1S/C12H12N2/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14)
Standard InChI Key WVUDWMVFKOHVGR-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1N)C2=CC=CC=C2
Canonical SMILES CC1=CC(=CN=C1N)C2=CC=CC=C2

Introduction

Chemical Identity and Fundamental Properties

Structural Characteristics and Nomenclature

2-Amino-3-methyl-5-phenylpyridine is characterized by a pyridine ring with three key functional groups: an amino group at position 2, a methyl group at position 3, and a phenyl group at position 5. This creates a heterocyclic aromatic amine with two nitrogen atoms - one within the pyridine ring structure and another in the exocyclic amino group. The compound is also identified by its IUPAC name 3-methyl-5-phenylpyridin-2-amine .

Physical and Chemical Properties

The fundamental physicochemical properties of 2-Amino-3-methyl-5-phenylpyridine are summarized in the following table:

PropertyValue
Molecular FormulaC₁₂H₁₂N₂
Molecular Weight184.24 g/mol
CAS Number114042-03-4
MDL NumberMFCD10000596
Standard Purity95%
Alternative Name3-Methyl-5-phenylpyridin-2-amine

2-Amino-3-methyl-5-phenylpyridine represents a structural variation of 2-amino-5-phenylpyridine, with the addition of a methyl group at the 3-position . This seemingly minor structural modification significantly influences the compound's chemical behavior and biological interactions, as evidenced by comparative studies of their respective metabolites.

Metabolic Activation and Reactivity Patterns

Formation of Reactive Metabolites

2-Amino-3-methyl-5-phenylpyridine undergoes metabolic transformation to form reactive intermediates that play crucial roles in its biological activities. The primary metabolite of toxicological concern is 2-acetoxyamino-3-methyl-5-phenylpyridine (N-OAc-MeAPP), which has been identified as a proposed ultimate carcinogen derived from the parent compound . This metabolic activation pathway likely involves N-hydroxylation followed by O-acetylation, similar to the metabolism of related heterocyclic aromatic amines.

Distinctive Reactivity with Nucleosides and DNA

Research investigating the reactivity of the N-acetoxy metabolite of 2-Amino-3-methyl-5-phenylpyridine has revealed specific reaction patterns with nucleosides and DNA that distinguish it from related compounds. Specifically, 2-acetoxyamino-3-methyl-5-phenylpyridine (N-OAc-MeAPP) predominantly attacks the 8-position of 2'-deoxyguanosine (dG) through its exocyclic nitrogen atom . Importantly, this reaction produces minimal acetylation of the nucleoside, indicating a preferential pathway for adduct formation.

This reactivity profile contrasts significantly with that of the non-methylated analog, 2-acetoxyamino-5-phenylpyridine (N-OAc-APP), which tends to promote acetylation of dG and substitution at the 8-position by the ortho carbon of the amine . These distinct reaction mechanisms highlight the substantial impact of the methyl group on the chemical behavior of these structurally similar compounds.

DNA Binding Characteristics and Toxicological Implications

Enhanced DNA Binding Capacity

One of the most significant findings regarding 2-Amino-3-methyl-5-phenylpyridine concerns the DNA binding capacity of its N-acetoxy metabolite. Research has demonstrated that the amount of DNA-bound amine formed by the interaction of N-OAc-MeAPP with DNA is approximately 15 times greater than that observed with the corresponding non-methylated analog under identical experimental conditions . This substantial enhancement in DNA binding efficiency represents a critical difference between the methylated and non-methylated variants.

The following table summarizes the comparative reactivity of the N-acetoxy derivatives:

CompoundPrimary Reaction with dGDNA Binding CapacityAcetylation of Nucleoside
N-OAc-MeAPP (methylated)Attack at 8-position via exocyclic nitrogen15× higherMinimal
N-OAc-APP (non-methylated)Substitution at 8-position via ortho carbonLowerMajor reaction

Comparative Analysis with Related Compounds

Structural and Reactivity Comparison with 2-amino-5-phenylpyridine

The toxicological profile of 2-Amino-3-methyl-5-phenylpyridine can be better understood through comparison with structurally related compounds. The closely related compound 2-amino-5-phenylpyridine (without the methyl group) is described as a mutagenic heterocyclic aromatic amine formed by pyrolysis of phenylalanine in proteins . This non-methylated analog is found in broiled sardines and is considered potentially carcinogenic .

The comparative analysis reveals several key differences:

  • 2-amino-5-phenylpyridine primarily promotes acetylation of nucleosides through its N-acetoxy derivative

  • 2-Amino-3-methyl-5-phenylpyridine preferentially forms adducts at the 8-position of guanine via its exocyclic nitrogen

  • The methylated variant exhibits significantly higher DNA binding efficiency (approximately 15 times greater)

These differences in reactivity patterns and DNA binding capacity suggest potentially different toxicological profiles for these structurally related compounds, with the methylated variant potentially presenting greater concern due to its enhanced DNA adduct formation capability.

Formation and Occurrence in Food

Like other heterocyclic aromatic amines, 2-Amino-3-methyl-5-phenylpyridine may form during the pyrolysis of amino acids in protein-rich foods. While specific information about the occurrence of 2-Amino-3-methyl-5-phenylpyridine in food is limited in the available literature, insights can be drawn from studies of related compounds. The non-methylated analog, 2-amino-5-phenylpyridine, has been detected in broiled sardines , suggesting that similar cooking processes might potentially generate the methylated variant as well.

Research Applications and Future Directions

Model Compound for Structure-Activity Relationships

2-Amino-3-methyl-5-phenylpyridine serves as a valuable model compound for studying the impact of structural modifications on the reactivity of heterocyclic aromatic amines. The distinct differences in reactivity between this compound and its non-methylated analog provide insights into how minor structural changes can significantly alter chemical behavior and potential toxicological profiles . Such structure-activity relationships are crucial for understanding the broader class of heterocyclic aromatic amines and their biological implications.

Future Research Opportunities

Several promising avenues for future research on 2-Amino-3-methyl-5-phenylpyridine emerge from the available literature:

  • Comprehensive toxicological assessment, including in vivo studies to evaluate carcinogenic potential

  • Further investigation into the structural basis for the enhanced DNA binding capacity

  • Development of analytical methods for detecting and quantifying this compound in food samples

  • Exploration of potential chemopreventive strategies to mitigate health risks associated with exposure

  • Investigation of possible beneficial applications in medicinal chemistry or materials science

These research directions would contribute to a more complete understanding of 2-Amino-3-methyl-5-phenylpyridine and its significance in various scientific and public health contexts.

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